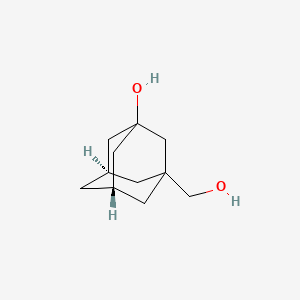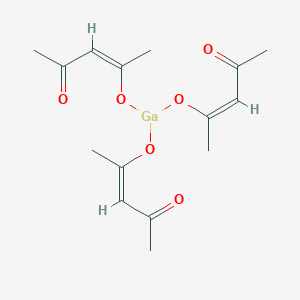
Gallium(III) acetylacetonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound consists of a gallium ion coordinated to three acetylacetonate ligands, forming an octahedral structure. It is a white crystalline solid that is soluble in organic solvents and is used extensively in research and industrial applications .
Vorbereitungsmethoden
Gallium(III) acetylacetonate can be synthesized through various methods. One common approach involves the reaction of gallium salts with acetylacetone in the presence of a base. For example, gallium nitrate can be reacted with acetylacetone in an aqueous solution, followed by the addition of a base such as sodium hydroxide to precipitate the complex . The reaction conditions typically involve maintaining a slightly acidic to neutral pH and controlling the temperature to optimize yield and purity.
Industrial production methods often involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the compound .
Analyse Chemischer Reaktionen
Gallium(III) acetylacetonate undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield lower oxidation state gallium compounds.
Common reagents used in these reactions include oxidizing agents like ozone or water for oxidation, and reducing agents such as hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Gallium(III) acetylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of gallium-containing materials, including gallium oxide thin films and gallium nitride nanowires
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of gallium(III) acetylacetonate involves its ability to coordinate with various ligands and form stable complexes. This property is utilized in catalysis and material synthesis. The molecular targets and pathways involved depend on the specific application, such as the formation of gallium oxide or gallium nitride under controlled conditions .
Vergleich Mit ähnlichen Verbindungen
Gallium(III) acetylacetonate can be compared with other metal acetylacetonates, such as aluminum acetylacetonate and indium acetylacetonate. While these compounds share similar coordination chemistry, this compound is unique in its ability to form high-purity gallium nitride and gallium oxide under specific conditions . This makes it particularly valuable in the electronics and optoelectronics industries.
Similar compounds include:
- Aluminum acetylacetonate
- Indium acetylacetonate
- Zinc acetylacetonate
Eigenschaften
Molekularformel |
C15H21GaO6 |
|---|---|
Molekulargewicht |
367.05 g/mol |
IUPAC-Name |
(Z)-4-bis[[(Z)-4-oxopent-2-en-2-yl]oxy]gallanyloxypent-3-en-2-one |
InChI |
InChI=1S/3C5H8O2.Ga/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |
InChI-Schlüssel |
ZVYYAYJIGYODSD-LNTINUHCSA-K |
Isomerische SMILES |
C/C(=C/C(=O)C)/O[Ga](O/C(=C\C(=O)C)/C)O/C(=C\C(=O)C)/C |
Kanonische SMILES |
CC(=CC(=O)C)O[Ga](OC(=CC(=O)C)C)OC(=CC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


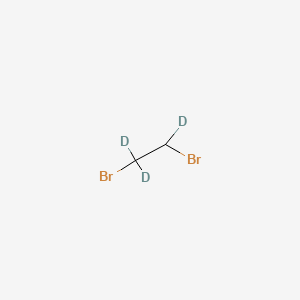
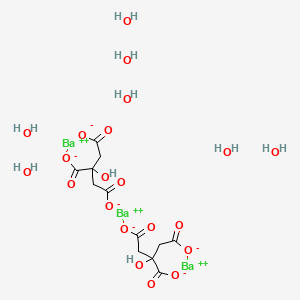
![7',19'-dihydroxy-1-oxospiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid;7',19'-dihydroxy-3-oxospiro[2-benzofuran-1,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid](/img/structure/B15088739.png)
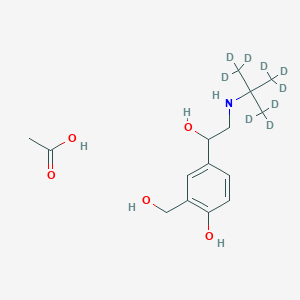

![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one](/img/structure/B15088763.png)
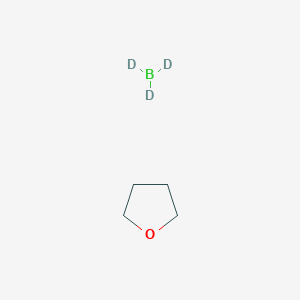

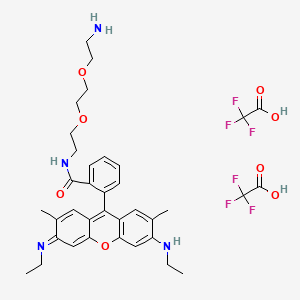
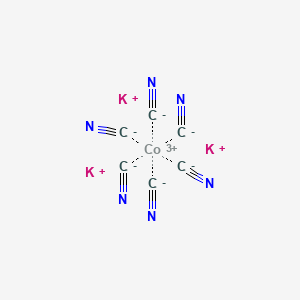

![N-[2-(2-Aminoethylamino)ethyl]rhodamine 6G-amide bis(trifluoroacetate)](/img/structure/B15088805.png)

